molecular formula C₆D₁₀OS₂ B1161840 Allicin (90per cent)-d10

Allicin (90per cent)-d10

Cat. No.: B1161840
M. Wt: 172.33
Attention: For research use only. Not for human or veterinary use.
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Description

Allicin (diallyl thiosulfinate) is a sulfur-containing bioactive compound derived from garlic (Allium sativum). It is enzymatically synthesized from alliin via alliinase when garlic is crushed or damaged, yielding a transient, unstable molecule with a distinctive odor . Allicin’s chemical structure (-S(O)-S-) enables reactivity with thiol groups, underpinning its broad biological activities.

Properties

Molecular Formula

C₆D₁₀OS₂

Molecular Weight

172.33

Synonyms

2-Propene-1-sulfinothioic Acid S-2-Propen-1-yl Ester-d10;  Allicin-d10;  Allimed-d10;  Alliosan-d10;  Allisure Liquid-d10;  Diallyl Thiosulfinate-d10;  Thio-2-propene-1-sulfinic Acid S-Allyl Este-d10r; 

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Properties

  • Antimicrobial Activity : Allicin inhibits bacterial growth (e.g., Staphylococcus aureus, Bacillus subtilis) by targeting thiol-dependent enzymes, disrupting RNA synthesis, and inducing oxidative stress . At 180 mg/mL, it reduces Eimeria tenella oocyst counts by 88% .
  • Antioxidant Effects : Despite its oxidant nature, allicin enhances antioxidant enzyme production at low concentrations, mitigating lipid peroxidation and cardiovascular risks .
  • Cardiometabolic Benefits : Allicin lowers triglycerides, LDL cholesterol, and blood pressure. In hyperlipidemic rabbits, it reduced LDL by 15.7% per day and increased HDL .
  • Anticancer Activity : Allicin induces apoptosis in gastric (SGC-7901) and liver (HepG2) cancer cells via mitochondrial dysfunction, caspase activation, and p53-mediated autophagy .
  • Instability : Allicin degrades rapidly in aqueous solutions (half-life: ~6 days) and vegetable oil (half-life: 0.8–3.1 hours), forming diallyl sulfides and trisulfides .

Comparison with Similar Compounds

Antimicrobial Activity

Compound Mechanism of Action Efficacy (Key Findings) Limitations Reference
Allicin Targets thiol enzymes, disrupts RNA synthesis, induces oxidative stress 88% oocyst reduction at 180 mg/mL; 90% platelet aggregation inhibition at 0.4 mM Rapid degradation in aqueous solutions
DAS4 (Diallyl Tetrasulfide) Triggers disulfide stress, upregulates oxidative response genes Similar transcriptomic stress profile to allicin in B. subtilis (616 genes upregulated) Less studied in mammalian systems
Alcoholic Garlic Extract Contains allicin derivatives and polysulfanes 73% oocyst reduction at 360 mg/mL; higher sporulation inhibition than pure allicin Lower potency compared to purified allicin
KOH 5% (Chemical Disinfectant) Alkaline disruption of cell membranes 67% oocyst reduction; minimal sporulation inhibition (30.5%) Non-specific cytotoxicity

DAS4 and alcoholic extracts offer more sustained activity due to slower degradation .

Therapeutic Mechanisms in Chronic Disease

Compound Target Pathway/Effect Clinical/Experimental Findings Advantages/Disadvantages Reference
Allicin Inhibits cholesterol synthesis, promotes antioxidant enzymes Reduced LDL by 17.67 mg/dL/day in rabbits; improved cardiac function in CKD rats Multifunctional but unstable
Losartan Angiotensin II receptor blockade Standard antihypertensive; comparable renal protection in CKD models Well-characterized but lacks antioxidant effects
Silymarin Antioxidant, anti-inflammatory (flavonolignans) Comparable to allicin in reducing lead-induced nephropathy Limited lipid-lowering effects

Key Insight : Allicin’s dual antioxidant and lipid-lowering effects make it a complementary therapy to losartan in hypertension and CKD, though its instability necessitates stabilized formulations .

Stability and Metabolites

Compound Stability Profile Active Metabolites Bioactivity Retention Reference
Allicin Half-life: 0.8–6 days (depends on solvent) Diallyl sulfides (DAS, DADS), trisulfides High initial potency but rapid degradation
Aged Garlic Extract (AGE) Stable; contains S-allylcysteine and polysulfanes S-allylmercaptocysteine, diallyl trisulfide Sustained antioxidant/immunomodulatory effects
Alliin Stable precursor; converts to allicin upon activation Allicin (after enzymatic processing) Requires enzymatic activation for efficacy

Key Insight : AGE and allicin derivatives (e.g., DADS) offer prolonged stability and bioactivity, making them preferable for long-term therapeutic use compared to pure allicin .

Impact on Gut Microbiota

Compound Microbial Modulation Observed Effects in Obesity Models Mechanism Reference
Allicin Bacteroidetes; ↓ Firmicutes ratio Reduced weight gain, enhanced lipolysis Promotes beneficial bacteria (e.g., Akkermansia)
Polysaccharides (e.g., from Flammulina velutipes) Lactobacillus, Bifidobacterium Improved cognitive function in mice Indirect antioxidant effects

Key Insight : Allicin uniquely modulates gut microbiota to favor anti-obesity phyla, distinguishing it from prebiotic polysaccharides .

Q & A

Q. What are the primary mechanisms underlying Allicin's anti-cancer effects in colorectal cancer models?

Allicin inhibits colorectal tumorigenesis by suppressing STAT3 signaling, as demonstrated in AOM/DSS-induced mouse models. It promotes apoptosis via increased Bax/Bcl-2 ratio and activates caspase-3/caspase-9 pathways, validated by flow cytometry and Western blot . In vitro studies using HCT116 cells further confirm its role in reducing cell proliferation and survival .

Q. Which experimental models are standard for evaluating Allicin's anti-tumor activity in vivo?

The AOM/DSS-induced colorectal cancer mouse model is widely used to study Allicin's in vivo efficacy. For glioblastoma, U87MG xenografts treated with Allicin show ERK/MAPK pathway-mediated apoptosis, assessed via immunocytochemistry and mitochondrial depolarization assays .

Q. How is Allicin synthesized for research applications, and what quality controls are applied?

Allicin is synthesized enzymatically from diastereomerically pure alliins using alliinase. Purity is verified via HPLC and GC-MS, with bioactivity confirmed through MTT assays and bacterial growth inhibition tests . Kinetic studies ensure stability, with decomposition rates monitored in solvents like ethanol or acetone .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on Allicin's apoptotic efficacy across cell types?

Discrepancies, such as no apoptosis in RAFLS cells at 100 µM versus significant apoptosis in CCA cells , may arise from cell-specific signaling pathways (e.g., STAT3 vs. ERK) or dosage thresholds. Methodological adjustments, including dose-response curves (e.g., 0.5–1 mM in PC12 cells ) and cell-type-specific pathway inhibitors, are recommended to clarify mechanisms .

Q. What parameters optimize Allicin extraction using enzymatic methods, and how are they statistically validated?

Response Surface Methodology (RSM) identifies optimal conditions: 47°C, 3.3 hours, and 0.77% pectinase, maximizing yield (0.274 g/100 mL). Quadratic orthogonal rotary composite designs validate temperature and enzyme ratio as critical variables, with ridge analysis confirming robustness .

Q. How does Allicin modulate the Nrf2/HO-1 pathway in sepsis-induced acute kidney injury, and what techniques validate this?

Allicin upregulates Nrf2 nuclear translocation and HO-1 expression, reducing oxidative stress (ROS/MDA) and pro-inflammatory cytokines (IL-6, TNF-α). Techniques include CCK-8 viability assays, JC-1 mitochondrial membrane potential analysis, and flow cytometry for apoptosis .

Methodological and Technical Questions

Q. What strategies ensure Allicin stability during experimental workflows?

Allicin degrades thermally with first-order kinetics in ethanol (Ea = 97.4 kJ/mol) and 1.5-order kinetics in acetone (Ea = 184.5 kJ/mol). Storage at 6°C preserves bacteriostatic properties for ≤10 months. Real-time monitoring via GC-MS or breath acetone/AMS analysis tracks decomposition .

Q. Which assays are most reliable for quantifying Allicin's bioactivity in vitro?

  • MTT assays for cell viability (e.g., HK2 and PC12 cells ).
  • Annexin V/PI staining and DNA fragmentation assays for apoptosis .
  • Western blot for Bax/Bcl-2, caspases, and pathway proteins (STAT3, ERK) .

Q. How is Allicin bioavailability measured in pharmacokinetic studies?

Breath acetone and allyl methyl sulfide (AMS) levels correlate with systemic Allicin metabolism. Microdialysis coupled with fiber-optic H2S detection or HPLC-MS quantifies sulfur metabolites in plasma .

Data Interpretation and Validation

Q. What statistical approaches address variability in Allicin studies?

One-way ANOVA with Bonferroni correction (SPSS, OriginPro) is standard. Technical replicates (n=3–6) ensure reproducibility, while dose/time-dependent effects (e.g., 50 µM vs. 1 mM in PC12 cells ) require stringent p-value thresholds (p<0.05) .

Q. How do researchers validate Allicin's anti-bacterial activity while mitigating cytotoxicity?

Plate-diffusion assays using H. pylori or in situ vapor-phase Allicin reduce direct cell exposure. Cytotoxicity thresholds are established via leachate testing in "worst-case" scenarios (e.g., 24–72 hr exposure to AGG films) .

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